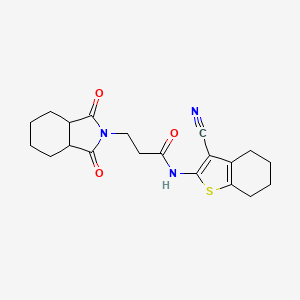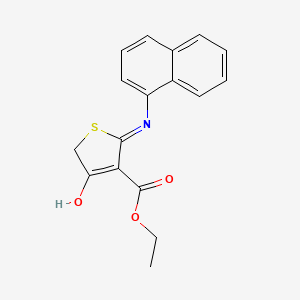![molecular formula C19H20ClN3O3 B10893069 5-[(2-chlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10893069.png)
5-[(2-chlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. This compound features a complex structure that includes a chlorophenoxy group, a pyrazolylmethyl group, and a furanamide moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE can be achieved through a multi-step process involving the following key steps:
-
Formation of the Chlorophenoxy Intermediate
- React 2-chlorophenol with formaldehyde in the presence of a base such as sodium hydroxide to form 2-chlorophenoxymethanol.
- Reaction conditions: Reflux at 80-90°C for 4-6 hours.
-
Synthesis of the Pyrazolylmethyl Intermediate
- React 1-ethyl-1H-pyrazole with chloromethyl methyl ether in the presence of a base such as potassium carbonate to form 1-ethyl-1H-pyrazol-3-ylmethyl chloride.
- Reaction conditions: Stirring at room temperature for 12-16 hours.
-
Coupling Reaction
- Combine the chlorophenoxymethanol and pyrazolylmethyl chloride intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
- Reaction conditions: Stirring at room temperature for 24-48 hours.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the furanamide moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Major products: Oxidized derivatives of the furanamide group.
-
Reduction
- Reduction reactions can be performed on the chlorophenoxy group using reducing agents like lithium aluminum hydride or sodium borohydride.
- Major products: Reduced derivatives of the chlorophenoxy group.
-
Substitution
- The compound can undergo nucleophilic substitution reactions at the chlorophenoxy group using nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Reaction conditions: Vary depending on the specific reaction, typically involving controlled temperatures and pH levels.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Activity Studies: The compound can be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Industry
Agrochemicals: The compound can be explored for its potential use as an agrochemical, such as a pesticide or herbicide.
Materials Science:
Mecanismo De Acción
The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **5-[(2-BROMOPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
- **5-[(2-FLUOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
- **5-[(2-METHOXYPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE
Uniqueness
The uniqueness of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-2-FURAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the presence of the chlorophenoxy group may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C19H20ClN3O3 |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
5-[(2-chlorophenoxy)methyl]-N-[(1-ethylpyrazol-3-yl)methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-3-23-11-10-14(21-23)12-22(2)19(24)18-9-8-15(26-18)13-25-17-7-5-4-6-16(17)20/h4-11H,3,12-13H2,1-2H3 |
Clave InChI |
AIWJDVBAVHTIIG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC(=N1)CN(C)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10893000.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B10893013.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10893018.png)

![5-methyl-3-phenyl-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,2-oxazole-4-carbohydrazide](/img/structure/B10893027.png)
![N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10893032.png)
![3-{[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10893034.png)
![11-methyl-4-[5-[(4-propylphenoxy)methyl]furan-2-yl]-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10893042.png)
![Methyl 7-(2,4-dichlorophenyl)-1-ethyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10893046.png)
![3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10893051.png)
![N-(4-chlorophenyl)-1-{1-[(4-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10893062.png)
![N-(4-fluorobenzyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10893066.png)
![1-ethyl-N-(1-methyl-5-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10893067.png)
